molecular formula C14H17N B14378940 2-Ethyl-3,5,6-trimethylquinoline CAS No. 88499-94-9

2-Ethyl-3,5,6-trimethylquinoline

Cat. No.: B14378940
CAS No.: 88499-94-9
M. Wt: 199.29 g/mol
InChI Key: DWVMZHCFYKJQGY-UHFFFAOYSA-N
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Description

2-Ethyl-3,5,6-trimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,5,6-trimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a β-ketoester as starting materials. The reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, and involves heating to facilitate cyclization and dehydration steps .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,5,6-trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-3,5,6-trimethylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5,6-trimethylquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 2-Ethyl-3,5,6-trimethylquinoline, known for its use in antimalarial drugs.

    Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.

    2-Methylquinoline: A simpler derivative with fewer methyl groups, used in similar applications but with different reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and an ethyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .

Properties

CAS No.

88499-94-9

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-ethyl-3,5,6-trimethylquinoline

InChI

InChI=1S/C14H17N/c1-5-13-10(3)8-12-11(4)9(2)6-7-14(12)15-13/h6-8H,5H2,1-4H3

InChI Key

DWVMZHCFYKJQGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1C)C(=C(C=C2)C)C

Origin of Product

United States

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